Tetraantimony hexaoxide

Description

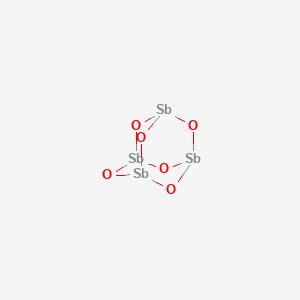

Tetraantimony hexaoxide (Sb₄O₆), also known as antimony trioxide in its dimeric form, is an inorganic compound where antimony exhibits a +3 oxidation state. It crystallizes in a cubic structure, consisting of Sb₄O₆ molecules with each antimony atom coordinated to three oxygen atoms in a trigonal pyramidal geometry . This compound is a white crystalline solid, sparingly soluble in water but reactive with acids and alkalis. Industrially, Sb₄O₆ is widely used as a flame retardant synergist in polymers, a catalyst in polyester production, and a precursor for synthesizing higher antimony oxides .

Properties

CAS No. |

72926-13-7 |

|---|---|

Molecular Formula |

O6Sb4 |

Molecular Weight |

583.04 g/mol |

IUPAC Name |

2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrastibatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/6O.4Sb |

InChI Key |

YEAUATLBSVJFOY-UHFFFAOYSA-N |

Canonical SMILES |

O1[Sb]2O[Sb]3O[Sb]1O[Sb](O2)O3 |

Origin of Product |

United States |

Preparation Methods

Characterization Techniques

The prepared tetraantimony hexaoxide is typically characterized by:

X-ray Diffraction (XRD) : Confirms the crystalline phase of Sb4O6, distinguishing it from Sb2O3 and Sb2O5.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) : Reveal particle morphology and size.

Thermogravimetric Analysis (TGA) : Assesses thermal stability and phase transitions.

Gas Sensing Performance : In sensor applications, powders prepared by sonochemical precipitation show significant sensitivity to gases like acetone at operating temperatures around 300°C, indicating high surface reactivity.

Comparative Table of Preparation Methods

| Preparation Method | Starting Materials | Conditions | Advantages | Disadvantages | Typical Applications |

|---|---|---|---|---|---|

| Sonochemical Precipitation | Antimony salts + hydrazine | Sonication 2 h, pH ~8, drying 100°C | Fine particle size, high surface area | Requires sonicator equipment | Gas sensors, catalysts |

| Direct Oxidation of Antimony | Elemental Sb or Sb2O3 | Heating in O2 atmosphere 300-600°C | Simple, scalable | Requires temperature control | Flame retardants, ceramics |

| Hydrothermal Synthesis | Antimony salts + mineralizers | 150-250°C, autoclave, several hours | Controlled crystallinity | Requires autoclave equipment | Catalysts, flame retardants |

Summary and Professional Insights

The preparation of this compound involves methods that balance control over particle size, purity, and phase composition. The sonochemical precipitation method stands out for producing high surface area powders suitable for sensor applications, as demonstrated by detailed experimental protocols involving hydrazine-induced precipitation under ultrasonic irradiation. Direct oxidation remains the industrially relevant route for bulk production, while hydrothermal synthesis offers precise control over crystallinity and morphology for specialized applications.

The choice of method depends on the intended application, available equipment, and desired material properties. Research outcomes consistently show that controlling pH, temperature, and atmosphere during synthesis is critical to obtaining pure this compound without contamination by other antimony oxides.

Chemical Reactions Analysis

Types of Reactions: Tetraantimony hexaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

- this compound can be further oxidized to form antimony pentoxide (

Oxidation: Sb2O5

) using strong oxidizing agents such as nitric acid.Reduction: It can be reduced back to elemental antimony using reducing agents like hydrogen gas or carbon monoxide.

Substitution: In the presence of halogens, this compound can form halide compounds.

Major Products Formed:

- Oxidation: Antimony pentoxide (

Sb2O5

) - Reduction: Elemental antimony (

Sb

) - Substitution: Antimony halides (e.g.,

SbCl3

)

Scientific Research Applications

Electronic and Optoelectronic Applications

Tetraantimony hexaoxide has been identified as a promising candidate for electronic and optoelectronic applications. Research indicates that antimony oxide nanostructures can be synthesized on various substrates, leading to enhanced electronic properties. These nanostructures exhibit potential in:

- Transistors : The material's semiconducting properties make it suitable for use in field-effect transistors (FETs).

- Photodetectors : Its ability to absorb light in specific wavelengths allows for the development of sensitive photodetectors.

- Solar Cells : this compound can be utilized in thin-film solar cells due to its favorable optical characteristics and stability under illumination .

Material Science and Nanotechnology

In material science, this compound plays a crucial role in the development of advanced materials:

- Nanostructures : The compound can form various nanostructures, such as nanoparticles and nanowires, which are essential for creating high-performance materials with tailored properties.

- Composite Materials : When incorporated into polymer matrices, this compound enhances thermal stability and flame retardancy, making it valuable for manufacturing fire-resistant materials .

This compound is also significant in pyrometallurgical processes for the extraction of antimony:

- Sulfur Removal : During the roasting of antimony sulfide ores, this compound can be formed as a byproduct. This process allows for the efficient recovery of antimony while minimizing environmental impact by capturing volatile oxides .

- Reduction Smelting : The compound is involved in reduction smelting processes where it helps in converting antimony oxides back to metallic antimony, thereby facilitating recycling efforts in antimony production .

Vibrational Analysis and Characterization

The vibrational properties of this compound have been extensively studied using advanced theoretical methods:

- Normal Mode Analysis : Ab initio calculations have provided insights into the vibrational modes of Sb₄O₆, allowing researchers to understand its molecular dynamics better. These studies contribute to the characterization of its physical properties and potential applications in various fields .

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Antimonide Semiconductors

Research demonstrated that incorporating this compound into semiconductor devices improved their efficiency and operational stability under varying conditions. -

Case Study 2: Flame Retardants

This compound has been successfully used as a flame retardant additive in plastics, enhancing their fire resistance without significantly affecting mechanical properties .

Mechanism of Action

The mechanism by which tetraantimony hexaoxide exerts its effects is primarily through its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are related to its interaction with other chemical species, leading to the formation of various antimony compounds.

Comparison with Similar Compounds

Table 1: Structural and Ionic Comparison of Sb₄O₆ with Analogues

Table 2: Thermochemical Properties

Research Findings and Discussion

The covalent nature of Sb₄O₆, driven by Sb³⁺’s moderate electronegativity and ionic radius, distinguishes it from ionic oxides like Bi₂O₃. Shannon’s revised ionic radii highlight how Sb³⁺’s intermediate size (0.76 Å) balances covalent and ionic bonding, enabling versatile applications. In contrast, organoantimony(V) complexes like [Ph₃Sb]₂TeO₆ leverage Sb⁵⁺’s higher oxidation state and ligand interactions to stabilize unusual coordination geometries, underscoring their utility in materials science . Contradictions arise in thermal stability: Sb₄O₆ decomposes at moderate temperatures, whereas Sb₂O₅ and Bi₂O₃ withstand extreme conditions due to stronger ionic interactions.

Biological Activity

Tetraantimony hexaoxide, also known as Sb4O6, is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its cage-like molecular structure, which is significant for its stability and reactivity. The compound exhibits cubic symmetry and is closely related to antimony trioxide (Sb2O3) . Its molecular formula indicates that it consists of four antimony atoms and six oxygen atoms, forming a stable crystalline structure at room temperature.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. Studies have shown that antimony compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that Sb4O6 exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Cytotoxicity and Antineoplastic Activity

This compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies have revealed that Sb4O6 can induce apoptosis in certain cancer cell lines. One study reported that this compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating its potential as an antineoplastic agent .

The biological activity of this compound may be attributed to its ability to generate reactive oxygen species (ROS) upon cellular uptake. These ROS can lead to oxidative stress, ultimately triggering apoptosis in targeted cells. Additionally, the compound's unique structural properties allow it to interact with cellular components, enhancing its biological efficacy .

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating bacterial infections in vitro. Results indicated a dose-dependent inhibition of bacterial growth, particularly in resistant strains .

- Cytotoxicity in Cancer Research : In a laboratory setting, this compound was tested on various cancer cell lines, including lung and breast cancer cells. The findings showed that the compound effectively reduced cell viability and induced apoptosis through ROS generation .

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | Sb4O6 |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| IC50 (MCF-7 Cells) | ~15 µM |

| Mechanism | ROS generation leading to oxidative stress |

Q & A

Basic: How can researchers synthesize high-purity tetraantimony hexaoxide (Sb₄O₆) for experimental studies?

Methodological Answer:

High-purity Sb₄O₆ can be synthesized via controlled solid-state reactions. A common approach involves heating stoichiometric mixtures of antimony(III) oxide (Sb₂O₃) and antimony(V) oxide (Sb₂O₅) at 500–600°C under an inert atmosphere (e.g., nitrogen) for 12–24 hours . Post-synthesis, purify the product via repeated washing with dilute nitric acid to remove unreacted oxides, followed by vacuum drying. Validate purity using X-ray diffraction (XRD) to confirm the absence of secondary phases (e.g., Sb₂O₃ or Sb₂O₅) and inductively coupled plasma mass spectrometry (ICP-MS) to assess elemental composition .

Advanced: What are the challenges in resolving contradictory data regarding the thermal decomposition pathways of Sb₄O₆ reported in different studies?

Methodological Answer:

Discrepancies in thermal decomposition pathways (e.g., Sb₄O₆ → Sb₂O₃ vs. Sb₄O₆ → SbO₂) often arise from differences in experimental conditions (e.g., heating rate, atmosphere). To address this:

- Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under varying oxygen partial pressures.

- Use mass spectrometry (MS) to track gaseous byproducts (e.g., O₂ evolution) during decomposition .

- Apply multivariate statistical analysis to identify dominant reaction pathways under specific conditions. Cross-validate results with in situ XRD to monitor phase transitions .

Basic: What spectroscopic techniques are most effective for characterizing the structural properties of Sb₄O₆?

Methodological Answer:

Key techniques include:

- XRD : Resolve crystallographic structure (e.g., tetragonal vs. cubic phases) using Rietveld refinement.

- Raman Spectroscopy : Identify vibrational modes (e.g., Sb-O stretching at 400–600 cm⁻¹) to infer bonding environments.

- X-ray Photoelectron Spectroscopy (XPS) : Determine oxidation states of Sb (e.g., Sb³⁺ vs. Sb⁵⁺) and oxygen vacancies.

- FTIR : Detect adsorbed water or hydroxyl groups that may affect reactivity .

Table 1: Comparison of Characterization Techniques

| Technique | Key Output | Limitations |

|---|---|---|

| XRD | Crystallographic phase purity | Insensitive to amorphous phases |

| Raman | Local symmetry and bonding | Fluorescence interference |

| XPS | Surface oxidation states | Limited to ~10 nm depth |

Advanced: How can computational modeling complement experimental data in understanding the electronic structure of Sb₄O₆?

Methodological Answer:

Density functional theory (DFT) calculations can predict electronic band structures, density of states (DOS), and defect formation energies. For example:

- Model Sb₄O₆’s bandgap and compare with experimental UV-Vis diffuse reflectance data.

- Simulate oxygen vacancy formation energies to explain catalytic or conductive properties.

Validate models using experimental XPS valence band spectra and electron energy loss spectroscopy (EELS) . Ensure convergence criteria (e.g., k-point grids, cutoff energies) are rigorously tested to minimize computational artifacts .

Basic: What are the best practices for handling and storing Sb₄O₆ to prevent degradation during experiments?

Methodological Answer:

Sb₄O₆ is hygroscopic and prone to surface oxidation. Best practices include:

- Storage in desiccators with silica gel or under argon.

- Handling in gloveboxes for moisture-sensitive experiments (e.g., electrochemical studies).

- Pre-treatment at 200°C under vacuum to remove adsorbed water before reactivity tests .

Advanced: How do researchers reconcile discrepancies in reported catalytic activity of Sb₄O₆ across different reaction environments?

Methodological Answer:

Catalytic activity variations (e.g., in oxidation reactions) may stem from surface defects or pretreatment protocols. To resolve:

- Conduct controlled surface passivation experiments using argon sputtering.

- Use in situ environmental transmission electron microscopy (ETEM) to observe surface reconstructions during catalysis.

- Apply kinetic Monte Carlo simulations to model reaction pathways under varying pH and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.